molecular formula C24H31N3O4S B4348189 N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4348189
M. Wt: 457.6 g/mol
InChI Key: PTBIUVGLXBPJNU-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups including methoxy, ethyl, and pyrazolyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is further reacted with 1-ethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable reducing agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with receptors in the body, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the sulfonamide and pyrazolyl groups.

    Mescaline: A naturally occurring compound with similar methoxy substitutions on the aromatic ring.

Uniqueness

N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a therapeutic agent by providing specific interactions with biological targets.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-6-27-21(11-13-25-27)17-26(32(28,29)24-15-18(2)7-8-19(24)3)14-12-20-9-10-22(30-4)23(16-20)31-5/h7-11,13,15-16H,6,12,14,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBIUVGLXBPJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE

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